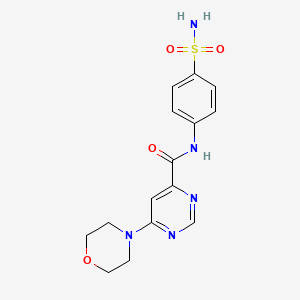
6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide, also known as MPSPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of pyrimidine derivatives and is commonly used as a tool compound in various biological assays.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide serves as a crucial precursor in the synthesis of various heterocyclic compounds due to its versatile chemical structure. The compound facilitates the formation of novel derivatives through reactions such as acetylation, nucleophilic substitution, and chlorination, leading to a wide range of heterocyclic rings containing the tetrahydropyrimidothienoisoquinoline moiety. These synthetic pathways are characterized by their use of different organic reagents, allowing for the exploration of pharmacological activities of the newly synthesized compounds (Zaki, Radwan, & El-Dean, 2017).
Antimicrobial and Anticancer Properties
Research on derivatives of 6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide has highlighted their potential in antimicrobial and anticancer applications. For instance, certain pyrimidine derivatives have shown moderate cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents in cancer treatment. The structural variations, such as the introduction of phenylpyridine-carboxamide scaffolds, have been found to enhance this activity, suggesting the importance of structural optimization in drug design (Liu et al., 2016). Moreover, pyrimidine-triazole derivatives synthesized from related molecules exhibit antimicrobial activity against selected bacterial and fungal strains, underscoring the compound's utility in developing new antimicrobial drugs (Majithiya & Bheshdadia, 2022).
Enzyme Inhibition
Aromatic sulfonamide derivatives of 6-morpholino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide have been studied for their enzyme inhibitory properties, particularly against carbonic anhydrases. These enzymes are involved in various physiological processes, and their inhibition can have therapeutic implications in conditions such as glaucoma, epilepsy, and cancer. The synthesized sulfonamides show nanomolar inhibitory concentrations against several carbonic anhydrase isoenzymes, demonstrating the compound's potential as a scaffold for developing selective enzyme inhibitors (Supuran, Maresca, Gregáň, & Remko, 2013).
Propiedades
IUPAC Name |
6-morpholin-4-yl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S/c16-25(22,23)12-3-1-11(2-4-12)19-15(21)13-9-14(18-10-17-13)20-5-7-24-8-6-20/h1-4,9-10H,5-8H2,(H,19,21)(H2,16,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEJSBSOXXWGNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (2S)-3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2613867.png)
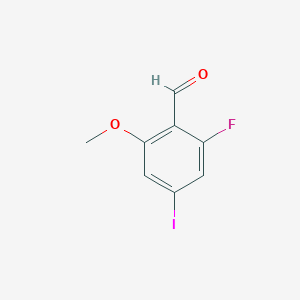
![3-(phenylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2613871.png)
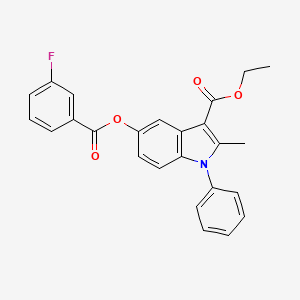

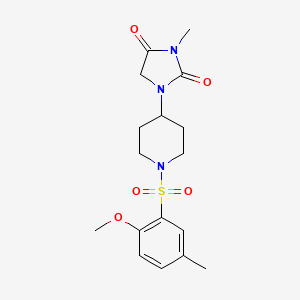

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2613881.png)
![1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea](/img/structure/B2613882.png)
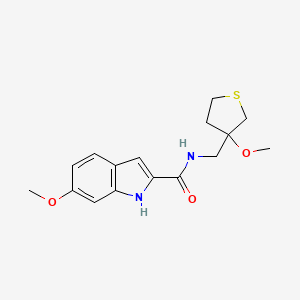


![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2613888.png)
